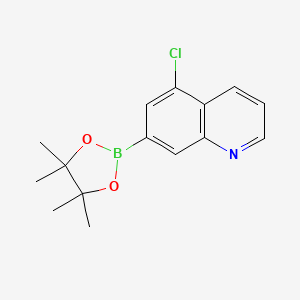

5-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

説明

5-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a boron-containing heterocyclic compound characterized by a quinoline core substituted with a chlorine atom at position 5 and a pinacol boronic ester group at position 5. The boronic ester moiety makes it a critical intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems .

特性

分子式 |

C15H17BClNO2 |

|---|---|

分子量 |

289.6 g/mol |

IUPAC名 |

5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |

InChI |

InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)10-8-12(17)11-6-5-7-18-13(11)9-10/h5-9H,1-4H3 |

InChIキー |

LNPYUKRYGBROJH-UHFFFAOYSA-N |

正規SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=N3)C(=C2)Cl |

製品の起源 |

United States |

準備方法

Palladium-Catalyzed C-4 Borylation of Chloroquinolines

The most widely reported method for synthesizing this compound involves palladium-catalyzed borylation at the C-4 position of chloroquinolines using bis(pinacolato)diboron as the boron source. This approach is ligand-free or uses specific phosphine ligands depending on the substrate, offering high efficiency and functional group tolerance.

- Catalyst: Palladium acetate or Pd(dppf)Cl₂

- Boronic Source: Bis(pinacolato)diboron (B₂(pin)₂)

- Base: Potassium acetate or potassium carbonate

- Solvent: 1,4-Dioxane or dimethylformamide

- Temperature: Typically 80–110 °C

- Time: 12–24 hours

- Ligands: Generally ligand-free; however, addition of XPhos (a bulky phosphine ligand) improves yields in some electron-rich substrates

| Component | Amount/Condition |

|---|---|

| 4-Chloroquinoline substrate | 1 equiv |

| Bis(pinacolato)diboron | 1.5 equiv |

| Pd catalyst | 2–5 mol% |

| Base | 2 equiv |

| Solvent | 1,4-Dioxane or DMF |

| Temperature | 80–110 °C |

| Reaction Time | 12–24 h |

Substrate Scope and Effects of Substituents

The borylation method exhibits broad substrate compatibility:

| Substrate Type | Yield Range | Notes |

|---|---|---|

| Electron-neutral chloroquinolines | 65–75% | Good yields without ligands |

| Electron-donating groups (e.g., methoxy) | 60–70% | Addition of XPhos ligand improves yield significantly |

| Electron-withdrawing groups (e.g., trifluoromethyl) | 80–85% | High yields achieved without ligand |

| 4-Chloropyridine derivatives | <10% | Poor conversion, trace product |

This indicates that electron-withdrawing substituents on the quinoline ring favor the borylation reaction, while electron-donating groups may require ligand assistance for optimal yields.

Synthetic Utility and Further Transformations

The borylated quinoline compound serves as a versatile intermediate for further synthetic elaborations:

Suzuki-Miyaura Cross-Coupling: The boronate ester group enables efficient coupling with aryl halides to construct biaryl systems, with yields reported up to 78% under Pd catalysis using Pd(dppf)Cl₂ and potassium carbonate in aqueous dioxane.

Conversion to Boronic Acid and Trifluoroborate Salts: The boronate ester can be hydrolyzed or converted to trifluoroborate salts, expanding its utility in medicinal chemistry.

Reduction and Functional Group Modifications: Reduction with sodium borohydride followed by acid workup can transform the borylated quinoline into corresponding alcohols or methoxy derivatives, facilitating further chemical modifications.

Detailed Reaction Scheme Summary

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| C-4 Borylation | Pd catalyst, B₂(pin)₂, base, solvent, heat | 5-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (70%) |

| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, 1,4-dioxane/H₂O, heat | Biaryl quinoline derivatives (up to 78%) |

| Reduction | NaBH₄ in ethanol, acid quench | Alcohol or methoxy derivatives |

Experimental Data Table

| Entry | Substrate | Ligand Used | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Chloro-7-methoxyquinoline | None | 70 | Gram scale synthesis successful |

| 2 | 4-Chloro-2-(trifluoromethyl)quinoline | None | 82 | Electron-withdrawing group enhances yield |

| 3 | 4-Chloro-8-methoxy-2-methylquinoline | XPhos | 60 | Ligand required for electron-rich substrate |

| 4 | 4-Chloropyridine | None | <10 | Poor conversion, trace product |

| 5 | 4-Chloroquinoline | None | 52 | Moderate yield |

Notes on Alternative Methods

Other synthetic approaches for quinoline derivatives involve multi-step sequences such as:

- Formation of quinolone intermediates followed by halogenation and subsequent functionalization.

- Use of boron tribromide for demethylation or ether cleavage in related quinoline systems.

However, these are generally less direct and efficient for preparing the borylated compound of interest compared to the palladium-catalyzed borylation method.

化学反応の分析

Types of Reactions

5-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various types of chemical reactions, including:

Oxidation: The boronic acid moiety can be oxidized to form boronic esters or boronic acids.

Reduction: The chloro group can be reduced to form the corresponding quinoline derivative.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic or neutral conditions.

Major Products Formed

Oxidation: Boronic esters or boronic acids.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

科学的研究の応用

5-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.

Biology: The compound is explored for its potential as a fluorescent probe for biological imaging and as a ligand in biochemical assays.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-microbial drugs.

Industry: It is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

作用機序

The mechanism of action of 5-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The chloro group can participate in electrophilic aromatic substitution reactions, further enhancing its reactivity and versatility in biological systems.

類似化合物との比較

Comparison with Similar Compounds

The compound is compared to structurally related quinoline and quinoxaline derivatives bearing boronic ester groups, focusing on substitution patterns, physicochemical properties, and functional applications.

Table 1: Key Structural and Functional Comparisons

Key Insights:

Halogen Substituents: Chlorine at position 5 (target compound) vs. fluorine in 5,7-difluoro derivatives alters electronic effects. Fluorine’s strong electron-withdrawing nature stabilizes the boronic ester against hydrolysis .

Core Structure Variations: Quinoline vs. Quinoxaline: Quinoxaline derivatives (e.g., 6-chloro-7-boronic ester quinoxaline) exhibit distinct electronic properties due to the additional nitrogen atom, making them preferred in optoelectronic materials or kinase inhibitors .

Hydrolytic Stability: Studies on 8-(pinacolboranyl)quinoline (structurally analogous) reveal that hydrolysis products depend on pH and substituent positions. The target compound’s 5-Cl substituent may slow hydrolysis compared to unsubstituted analogs .

生物活性

5-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a synthetic compound belonging to the quinoline class, which has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₈BClN₃O₂

- Molecular Weight : 375.58 g/mol

- CAS Number : 2189684-53-3

Biological Activity Overview

Quinoline derivatives are known for a variety of biological activities including antitumor, antibacterial, and anti-inflammatory effects. The specific compound in focus has been investigated for its potential applications in medicinal chemistry.

Table 1: Summary of Biological Activities of Quinoline Derivatives

| Compound | Activity Type | Reference |

|---|---|---|

| Quinine | Antimalarial | |

| Camptothecin | Antitumor | |

| 5-Chloro-7-(Boronic Acid) | Potential Antitumor | |

| Other Quinoline Derivatives | Various (Antibacterial, Antiviral) |

The mechanism by which 5-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline exerts its biological effects is largely linked to its interaction with cellular targets. For example:

- Inhibition of Enzymatic Activity : Quinoline derivatives often inhibit key enzymes involved in cancer cell proliferation.

- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA strands, disrupting replication and transcription processes.

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of quinoline derivatives:

- Anticancer Activity : A study demonstrated that quinoline derivatives exhibit significant cytotoxicity against various cancer cell lines. The compound was tested against human breast cancer cells (MCF-7) and showed promising results with IC50 values in the low micromolar range.

- Antimicrobial Properties : Research indicated that quinoline derivatives possess antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's boron-containing moiety enhances its interaction with bacterial cell walls.

- Anti-inflammatory Effects : In vitro assays have shown that this compound can reduce pro-inflammatory cytokine production in activated macrophages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。